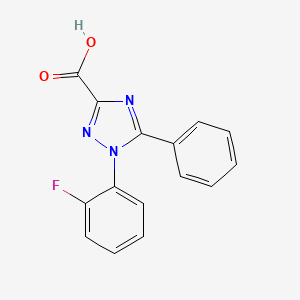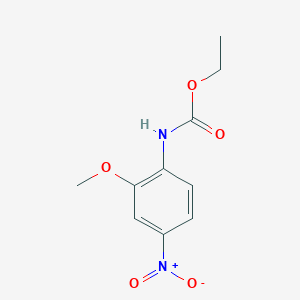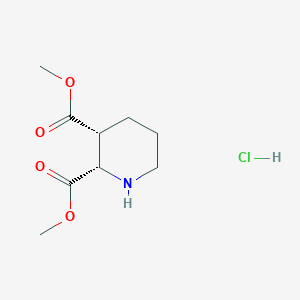
2-(5-((4-Chlorophenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-((4-Chlorophenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid” is a complex organic molecule. It is related to the compound “2-((4-Chlorophenyl)amino)acetic acid”, which has a CAS Number of 5465-90-7 . This compound has a molecular weight of 185.61 . It is stored in a dark place, sealed in dry, at 2-8°C .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A significant body of research focuses on the synthesis of derivatives from the thiazolidinone nucleus, which includes 2-(5-((4-Chlorophenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid, to evaluate their antimicrobial and antifungal activities. For instance, novel derivatives have been synthesized and shown moderate to significant activities against a range of bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Youssef et al., 2015; Sah et al., 2014; Krátký et al., 2017).
Anticancer and Antiangiogenic Effects
Derivatives synthesized from the thiazolidinone nucleus have also been evaluated for their anticancer and antiangiogenic effects. Studies have demonstrated that these compounds can inhibit tumor growth and tumor-induced angiogenesis in model systems, suggesting their potential as anticancer therapies (Chandrappa et al., 2010).
Photophysical Properties and Applications
Some derivatives have been synthesized to explore their photophysical properties, including their application as chromophores and in understanding intramolecular charge transfer characteristics. These studies indicate the versatility of the thiazolidinone nucleus in designing compounds with specific optical properties (Jachak et al., 2021).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can influence a variety of biological pathways . For example, some indole derivatives have been reported to block the biosynthesis of certain bacterial lipids .
Result of Action
It is known that similar compounds, such as indole derivatives, can have a variety of biological effects . For example, some indole derivatives have been reported to have anti-inflammatory and analgesic activities .
Action Environment
It is known that the efficacy of similar compounds can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
Propriétés
IUPAC Name |
2-[5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4S/c12-6-1-3-7(4-2-6)13-9-10(17)14(5-8(15)16)11(18)19-9/h1-4,9,13H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFLNEIKRUVVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2C(=O)N(C(=O)S2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)


![methyl 3-{[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate](/img/structure/B2849327.png)
![8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2849328.png)
![Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2849331.png)
![N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide](/img/structure/B2849332.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)

![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2849337.png)
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)
